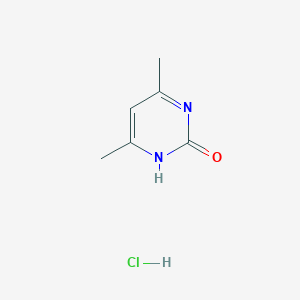

4,6-Dimethylpyrimidin-2-ol hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4,6-dimethyl-1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXXETYYSLJRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955848 | |

| Record name | 4,6-Dimethylpyrimidin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34289-60-6 | |

| Record name | 2-Hydroxy-4,6-dimethylpyrimidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34289-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034289606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34289-60-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dimethylpyrimidin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethyl-1H-pyrimidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DIMETHYL-2(1H)-PYRIMIDINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/954294M54S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Technical Monograph: Synthesis of 4,6-Dimethylpyrimidin-2-ol Hydrochloride

Executive Summary

This technical guide details the synthesis of 4,6-Dimethylpyrimidin-2-ol hydrochloride (CAS: 108-79-2 for free base; salt forms vary), a critical heterocyclic intermediate used in the manufacture of sulfonamide antibiotics (e.g., sulfamethazine) and coccidiostats like Nicarbazin.

The protocol focuses on the acid-catalyzed cyclocondensation of urea and acetylacetone (2,4-pentanedione). Unlike base-catalyzed routes that require subsequent neutralization, this method directly yields the hydrochloride salt as a precipitate, streamlining downstream processing. This guide prioritizes industrial scalability, mechanistic understanding, and self-validating quality control.

Retrosynthetic Analysis & Mechanistic Insight

Strategic Disconnection

The pyrimidine core is classically assembled via the [3 + 3] cyclization strategy.

-

Fragment A (C-C-C): Acetylacetone (2,4-pentanedione), providing the 4, 5, and 6 positions.

-

Fragment B (N-C-N): Urea, providing the 1, 2, and 3 positions.

Reaction Mechanism

The reaction follows a Biginelli-type condensation pathway modified for acyclic ketones.

-

Activation: The acid catalyst (HCl) protonates the carbonyl oxygen of acetylacetone, increasing electrophilicity.

-

Nucleophilic Attack: The nitrogen atom of urea attacks the activated carbonyl.

-

Cyclization & Dehydration: Subsequent intramolecular attack and the elimination of two water molecules drive the formation of the aromatic pyrimidine ring.

-

Salt Formation: In the presence of excess HCl, the product is protonated at the most basic nitrogen (N1 or N3), precipitating as the hydrochloride salt.

Mechanistic Visualization

The following diagram outlines the critical pathway and logic flow.

Figure 1: Step-wise mechanistic flow for the synthesis of 4,6-dimethylpyrimidin-2-ol hydrochloride.

Critical Material Attributes (CMA)

To ensure reproducibility, the following specifications must be met:

| Reagent | Role | Critical Attribute | Impact on Quality |

| Acetylacetone | Electrophile | Purity > 99% | Impurities (e.g., acetone) lead to side products. |

| Urea | Nucleophile | Dryness (<0.5% H2O) | Excess water slows the dehydration step and lowers yield. |

| Ethanol (Abs.) | Solvent | Anhydrous | Water acts as an antisolvent for urea but solubilizes the product salt, reducing yield. |

| Conc. HCl | Catalyst/Reactant | 37% w/w | Must provide stoichiometric Cl- for salt formation. |

Optimized Synthetic Protocol

Target Scale: 0.5 Molar (Lab Scale) Expected Yield: 80–90% Time: ~4 Hours

Experimental Setup

-

Vessel: 500 mL Round Bottom Flask (3-neck).

-

Equipment: Mechanical stirrer (overhead preferred), Reflux condenser, Dropping funnel, Thermometer.

-

Safety: Perform in a fume hood. HCl fumes are corrosive.

Step-by-Step Methodology

-

Solvation:

-

Charge the flask with 30.0 g Urea (0.50 mol) and 200 mL Ethanol .

-

Stir at room temperature. Urea may not dissolve completely until heating.

-

-

Addition of Diketone:

-

Add 53.0 g Acetylacetone (0.53 mol) to the suspension. A slight excess (1.06 eq) ensures complete consumption of urea.

-

-

Catalysis Initiation:

-

Critical Step: Add 60 mL Conc. Hydrochloric Acid (approx.[1] 0.72 mol) dropwise over 15 minutes.

-

Observation: The mixture will clarify as it warms, then turn yellow/orange.

-

-

Reaction (Reflux):

-

Heat the mixture to a gentle reflux (approx. 78–80 °C).

-

Maintain reflux for 3 hours .

-

In-Process Control: Solids will begin to precipitate during the reflux. This is the product salt, which is insoluble in hot ethanol/HCl.

-

-

Isolation:

-

Cool the reaction mixture to 0–5 °C using an ice bath. Stir for 30 minutes to maximize precipitation.

-

Filter the white to pale-yellow crystalline solid using a Buchner funnel.

-

-

Purification (Washing):

-

Wash the filter cake with 2 x 30 mL cold Ethanol to remove unreacted acetylacetone and colored impurities.

-

Optional: If high purity is required, recrystallize from a minimum amount of hot water, adding conc. HCl to the mother liquor to repress solubility.

-

-

Drying:

-

Dry in a vacuum oven at 60 °C for 4 hours.

-

Process Workflow Diagram

Figure 2: Operational workflow for the isolation of the hydrochloride salt.

Process Analytical Technology (PAT) & Troubleshooting

To ensure the protocol is self-validating, use the following checks:

Troubleshooting Guide

-

Issue: No precipitate forms after 2 hours of reflux.

-

Issue: Product is highly colored (Dark Orange).

Characterization Specifications[4][8]

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 265–270 °C (Decomposition).[1][7] Note: The free base melts lower (~196°C).[1]

-

Solubility: Soluble in water; slightly soluble in ethanol; insoluble in ether.

-

1H NMR (D2O):

- 2.45 (s, 6H, 2 x CH3)

- 6.80 (s, 1H, CH at C5)

-

Note: The NH/OH protons exchange with D2O and are not visible.

Safety & Handling

-

Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Use acid-resistant gloves and eye protection.

-

4,6-Dimethylpyrimidin-2-ol: Irritant to eyes, respiratory system, and skin.

-

Waste Disposal: Neutralize the acidic filtrate with Sodium Bicarbonate before disposal. The filtrate contains ethanol and organic byproducts; dispose of as organic solvent waste.

References

-

Organic Syntheses. "4,6-Dimethyl-2-hydroxypyrimidine hydrochloride." Org.[8][9] Synth.1946 , 26, 11; Coll. Vol.3 , 394.

-

PubChem. "4,6-Dimethyl-2-hydroxypyrimidine." National Library of Medicine.

- Stark, E. "Synthesis of pyrimidine derivatives." Journal of Chemical Education, 1970, 47, 56.

-

Sigma-Aldrich. "Safety Data Sheet: 2-Hydroxy-4,6-dimethylpyrimidine hydrochloride."

Sources

- 1. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]

- 2. nanotrun.com [nanotrun.com]

- 3. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]

- 4. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 5. Acetylacetone - Wikipedia [en.wikipedia.org]

- 6. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]

- 7. CN1042351A - 2-hydroxyl-4, the preparation method of 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

4,6-Dimethylpyrimidin-2-ol hydrochloride chemical properties

[1][2]

Abstract

This technical guide provides an exhaustive analysis of 4,6-Dimethylpyrimidin-2-ol hydrochloride (CAS: 34289-60-6), a critical heterocyclic scaffold in medicinal chemistry.[1][2] It details the compound's structural dynamics, specifically its keto-enol tautomerism, which dictates its reactivity profile.[1] The guide covers optimized synthetic protocols, downstream functionalization strategies (notably chlorination via POCl₃), and its pivotal role as an intermediate in the development of FGFR4 inhibitors and agrochemicals.

Chemical Identity & Structural Dynamics[1][2]

4,6-Dimethylpyrimidin-2-ol hydrochloride exists in a dynamic equilibrium that fundamentally influences its chemical behavior.[1][2] While often referred to as a "pyrimidinol," the compound predominantly adopts the 2-pyrimidone (keto) tautomer in the solid state and in polar solvents. This structural duality is not merely academic; it dictates the choice of reagents for functionalization.[1][2]

Physicochemical Properties Table[1][2]

| Property | Data | Note |

| IUPAC Name | 4,6-Dimethyl-1H-pyrimidin-2-one hydrochloride | Preferred tautomer name |

| CAS Number | 34289-60-6 | Hydrochloride salt |

| Free Base CAS | 108-79-2 | 2-Hydroxy-4,6-dimethylpyrimidine |

| Molecular Formula | C₆H₈N₂O[1][2][3][4][5] · HCl | |

| Molecular Weight | 160.60 g/mol | Salt form |

| Appearance | White to light yellow crystalline powder | Hygroscopic |

| Melting Point | 281 °C (dec.)[1][2] | High thermal stability |

| Solubility | Soluble in water, methanol, ethanol | Insoluble in non-polar organics |

| pKa (est.) | ~3.5 (protonated), ~9.5 (deprotonation) | Amphoteric nature |

Tautomeric Equilibrium & Reactivity

The reactivity of the core scaffold is governed by the equilibrium between the lactim (enol) and lactam (keto) forms.

-

Keto Form (Major): Favored in neutral conditions; susceptible to N-alkylation.[1][2]

-

Enol Form (Minor): Trapped using "hard" electrophiles or specific conditions (e.g., O-alkylation with silver salts).[1][2]

-

Aromaticity: The hydrochloride salt stabilizes the aromatic system, often making the salt form easier to handle and purify than the free base.

Synthetic Routes & Optimization

The synthesis of 4,6-dimethylpyrimidin-2-ol is a classic example of a cyclocondensation reaction between a 1,3-dicarbonyl compound and a urea derivative.[1] The industrial standard utilizes acetylacetone and urea.[1][2]

Mechanism of Formation

The reaction proceeds via a nucleophilic attack of urea nitrogens on the carbonyl carbons of acetylacetone, followed by dehydration and aromatization.

Figure 1: Step-wise cyclocondensation mechanism for the synthesis of the pyrimidine core.[1][2][4]

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesis of 4,6-Dimethylpyrimidin-2-ol Hydrochloride (100 mmol scale).

Reagents:

-

Acetylacetone (10.0 g, 100 mmol)

-

Urea (6.6 g, 110 mmol)

-

Ethanol (Absolute, 50 mL)

-

Conc. HCl (12 M, 10 mL)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve urea (6.6 g) in ethanol (30 mL).

-

Addition: Add acetylacetone (10.0 g) slowly to the stirring solution.

-

Catalysis: Add concentrated HCl (10 mL) dropwise. Caution: Exothermic.[1][2]

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitoring by TLC (10% MeOH in DCM) should show the disappearance of acetylacetone.[1][2]

-

Crystallization: Cool the reaction mixture to room temperature, then chill in an ice bath (0–5°C) for 1 hour. The hydrochloride salt will precipitate as white crystals.[1][2]

-

Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL) and diethyl ether (20 mL) to remove unreacted starting materials.

-

Drying: Dry the product in a vacuum oven at 50°C for 4 hours.

Reactivity Profile & Functionalization[2]

The utility of 4,6-dimethylpyrimidin-2-ol HCl lies in its conversion to electrophilic intermediates, primarily 2-chloro-4,6-dimethylpyrimidine .[1][2] This transformation is the gateway to diverse pharmaceutical libraries.[1][2]

Chlorination: The Key Gateway

Direct displacement of the hydroxyl (keto) group with a chlorine atom transforms the molecule into a potent electrophile.

Reagents: Phosphorus oxychloride (POCl₃) is the standard reagent.[1][2][6][7] Critical Insight: The reaction requires a base (e.g., N,N-dimethylaniline or pyridine) to scavenge the HCl byproduct and catalyze the formation of the dichlorophosphate intermediate.

Figure 2: Divergent synthesis pathways from the parent scaffold.[1][2]

Protocol: Chlorination with POCl₃

Safety Note: POCl₃ is highly corrosive and water-reactive.[1][2] Perform in a fume hood.

-

Setup: Mix 4,6-dimethylpyrimidin-2-ol HCl (1 eq) with POCl₃ (3–5 eq).

-

Catalyst: Add N,N-dimethylaniline (0.5 eq) cautiously.

-

Reaction: Reflux at 100–110°C for 2–3 hours. The suspension will clear as the reaction proceeds.

-

Quench: Distill off excess POCl₃ under reduced pressure. Pour the viscous residue onto crushed ice very slowly (exothermic hydrolysis).

-

Extraction: Neutralize with aqueous Na₂CO₃ and extract with dichloromethane.

Pharmaceutical & Industrial Applications[1][2][8][9][10][11]

FGFR4 Inhibitors

Recent drug discovery campaigns have utilized the 4,6-dimethylpyrimidine scaffold to design selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[1][2] The 2-position is derivatized with complex amines to target the ATP-binding pocket of the kinase, treating hepatocellular carcinoma (HCC).[1]

-

Mechanism:[1][2][4][8][9][10][11] The pyrimidine ring acts as a hinge binder, mimicking the adenine of ATP.

Agrochemicals

The scaffold is a precursor for Pyrimethanil metabolites and other anilinopyrimidine fungicides.[1][2] The 4,6-dimethyl substitution pattern provides steric protection, enhancing metabolic stability in plants.

Analytical Characterization

To validate the integrity of the hydrochloride salt, the following spectral signatures are diagnostic:

-

¹H NMR (D₂O, 400 MHz):

-

¹³C NMR (D₂O):

-

Distinct signals for methyl carbons (~20 ppm), C5 (~110 ppm), C4/C6 (~165 ppm), and the carbonyl/C2 (~155-160 ppm).[1]

-

-

Mass Spectrometry (ESI+):

Stability & Safety (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]

-

Handling: The hydrochloride salt is hygroscopic.[1][2] Store in a desiccator or tightly sealed container under inert gas (Nitrogen/Argon) for long-term stability.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which liberate the free base).[1][2]

References

-

PubChem. (2025).[1][2] 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride.[1][2] National Library of Medicine.[1][2] [Link][1][2]

-

Yengoyan, A. P., et al. (2020).[1][2][4] Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives. Letters in Organic Chemistry. [Link]

-

Li, Y., et al. (2022).[1][2][5] 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective FGFR4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

- 1. 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride | C6H9ClN2O | CID 12343166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,6-Dimethyl-2-pyrimidone (CAS 108-79-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

Technical Monograph: 4,6-Dimethylpyrimidin-2-ol Hydrochloride

CAS Registry Number: 34289-60-6 [1][2][3][4]

Executive Summary & Chemical Identity

4,6-Dimethylpyrimidin-2-ol hydrochloride is a critical heterocyclic building block extensively utilized in the synthesis of pharmaceutical active pharmaceutical ingredients (APIs), particularly in the development of sulfonamide antibiotics, antiviral nucleoside analogs, and recent kinase inhibitors (e.g., FGFR4 antagonists).[1][2][4]

Unlike its free base counterpart (CAS 108-79-2), the hydrochloride salt offers enhanced water solubility and crystalline stability, making it the preferred form for diverse synthetic aqueous workflows.[2]

Core Registry Data

| Parameter | Specification |

| CAS Number | 34289-60-6 |

| Free Base CAS | 108-79-2 |

| IUPAC Name | 4,6-Dimethyl-1H-pyrimidin-2-one hydrochloride |

| Common Synonyms | 2-Hydroxy-4,6-dimethylpyrimidine HCl; 4,6-Dimethyl-2-pyrimidinone HCl |

| Molecular Formula | C₆H₈N₂O[1][2][4][5] · HCl |

| Molecular Weight | 160.60 g/mol |

| SMILES | CC1=CC(=NC(=O)N1)C.Cl |

| Appearance | White to light yellow crystalline powder |

| Melting Point | ~281°C (Decomposes) |

Structural Dynamics: Tautomerism & Protonation

To effectively utilize this compound, researchers must understand its structural behavior in solution.[2] The "pyrimidin-2-ol" nomenclature is chemically misleading due to lactam-lactim tautomerism .[2]

-

Solid State/Neutral pH: The compound predominantly exists as the 2-oxo (lactam) tautomer, 4,6-dimethylpyrimidin-2(1H)-one, rather than the 2-hydroxy (lactim) form.[2]

-

Acidic Conditions (HCl Salt): Protonation occurs at the N3 position or the carbonyl oxygen, stabilizing the cationic species.[2] This salt form prevents oxidative degradation and facilitates nucleophilic substitutions at the C2 position during drug synthesis.[2]

Visualization: Tautomeric Equilibrium & Synthesis

The following diagram illustrates the synthesis pathway and the equilibrium shift stabilized by the hydrochloride formation.

Figure 1: Synthetic pathway from urea/acetylacetone condensation to the stable hydrochloride salt, highlighting the tautomeric stabilization step.[2]

Synthesis & Production Protocol

Objective: Preparation of high-purity 4,6-Dimethylpyrimidin-2-ol Hydrochloride (CAS 34289-60-6).[2] Scale: Laboratory Bench (100 mmol scale).

Materials

-

Acetylacetone (2,4-Pentanedione): 10.0 g (100 mmol)[2]

-

Urea: 6.0 g (100 mmol)[2]

-

Ethanol (Absolute): 50 mL

-

Hydrochloric Acid (Conc. 37%): 15 mL[2]

-

Acetone (for washing)[2]

Step-by-Step Methodology

-

Condensation Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Urea (6.0 g) in Ethanol (50 mL).

-

Addition: Add Acetylacetone (10.0 g) followed by the slow addition of Conc. HCl (5 mL) as a catalyst.

-

Scientist Note: The reaction is exothermic.[2] Control temperature to prevent rapid solvent boil-off.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. The solution will turn from clear to light yellow.[2]

-

Salt Formation: Cool the reaction mixture to room temperature. Add the remaining Conc. HCl (10 mL) dropwise to shift the equilibrium fully to the hydrochloride salt and decrease solubility.

-

Crystallization: Chill the flask in an ice bath (0–4°C) for 2 hours. A heavy precipitate of the hydrochloride salt will form.[2]

-

Isolation: Filter the solid under vacuum. Wash the filter cake twice with cold Acetone (2 x 20 mL) to remove unreacted acetylacetone and water.[2]

-

Why Acetone? The HCl salt is insoluble in acetone, whereas impurities remain in solution.[2]

-

-

Drying: Dry the product in a vacuum oven at 60°C for 4 hours.

Yield Expectation: 75–85% (approx. 12–13.5 g).

Analytical Validation (QC)

To ensure the compound meets the stringent requirements for drug development (e.g., as an intermediate for Sulfamethazine), the following QC parameters must be validated.

| Test | Method | Acceptance Criteria |

| Identification | ¹H-NMR (DMSO-d₆) | δ 2.35 (s, 6H, 2xCH₃), δ 6.75 (s, 1H, CH), δ 13.5 (br, NH/OH).[2] Matches reference. |

| Purity | HPLC (C18 Column) | ≥ 98.0% (Area normalization) |

| Chloride Content | Argentometric Titration | 21.8% – 22.4% (Theoretical: 22.07%) |

| Loss on Drying | Gravimetric (105°C) | ≤ 0.5% |

| Solubility | Visual (1g in 10mL H₂O) | Clear, colorless solution |

Applications in Drug Development

The 4,6-dimethylpyrimidine scaffold is a "privileged structure" in medicinal chemistry.[2][6]

A. Sulfonamide Antibiotics

The primary industrial use of this CAS entity is as the direct precursor to Sulfamethazine (Sulfadimidine).[2]

-

Mechanism: The 2-hydroxyl group is converted to a leaving group (usually via chlorination with POCl₃ to form 2-chloro-4,6-dimethylpyrimidine), which then undergoes nucleophilic aromatic substitution (SnAr) with sulfanilamide.[2]

B. Kinase Inhibitors (Oncology)

Recent literature highlights the utility of aminodimethylpyrimidinol derivatives in targeting FGFR4 (Fibroblast Growth Factor Receptor 4) .[2][7][8][9]

-

Significance: Selective inhibition of FGFR4 is a therapeutic target for Hepatocellular Carcinoma (HCC).[2] The 4,6-dimethyl substitution pattern provides steric bulk that improves selectivity against other FGFR isoforms.[2]

C. Agrochemicals

Used in the synthesis of pyrimidinyl-sulfonylurea herbicides, where the pyrimidine ring confers stability and receptor affinity in plant enzymatic systems.[2]

Safety & Handling (GHS Standards)

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

References

-

PubChem. (n.d.).[2] 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride (CAS 34289-60-6).[1][2] National Library of Medicine.[2] Retrieved from [Link]

-

Fisher Scientific. (n.d.).[2] 4,6-Dimethyl-2-hydroxypyrimidine Hydrochloride Safety Data Sheet. Retrieved from [Link][2][5][10][6][7]

-

Kim, S., et al. (2022).[2][8][11] 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.[2] PubMed Central.[2] Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride | C6H9ClN2O | CID 12343166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,6-Dimethyl-2-hydroxypyrimidine Hydrochloride 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. longdom.org [longdom.org]

- 6. omicsonline.org [omicsonline.org]

- 7. researchgate.net [researchgate.net]

- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

Unveiling the Therapeutic Potential of 4,6-Dimethylpyrimidin-2-ol Hydrochloride: A Technical Guide to its Putative Mechanism of Action as a Selective FGFR4 Kinase Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2][3] This technical guide presents a comprehensive exploration of the putative mechanism of action for 4,6-Dimethylpyrimidin-2-ol hydrochloride, a small molecule with significant therapeutic promise. Based on a thorough analysis of existing literature on structurally related pyrimidine derivatives, we hypothesize that this compound functions as a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma and other solid tumors.[4][5][6] This document provides a detailed scientific rationale for this hypothesis, outlines a rigorous, multi-stage experimental plan to elucidate its precise molecular interactions and cellular effects, and offers field-proven insights into the causality behind the proposed experimental choices.

Introduction: The Pyrimidine Scaffold and the FGFR4 Opportunity

Pyrimidine derivatives have a rich history in drug discovery, demonstrating a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] Their success is largely attributed to their ability to mimic endogenous purines, enabling them to interact with the ATP-binding pockets of various enzymes, particularly kinases.[7] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1]

Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a compelling therapeutic target.[8][9] It is a receptor tyrosine kinase that, upon activation by its ligand FGF19, triggers downstream signaling cascades, including the Ras/Raf/MAPK and PI3K-AKT pathways, which are pivotal for cell proliferation, survival, and migration.[8][9][10] Aberrant activation of the FGF19-FGFR4 signaling axis is a known driver in a significant subset of hepatocellular carcinomas (HCC), making selective FGFR4 inhibition a promising therapeutic strategy.[3][11][12]

Recent studies have highlighted the potential of aminopyrimidine derivatives as potent and selective FGFR4 inhibitors.[4][5][13] The structural similarity of 4,6-Dimethylpyrimidin-2-ol hydrochloride to these known inhibitors forms the basis of our central hypothesis. This guide will delve into the proposed mechanism and provide a detailed roadmap for its validation.

The Hypothesized Mechanism of Action: Selective Inhibition of the FGFR4 Signaling Pathway

We postulate that 4,6-Dimethylpyrimidin-2-ol hydrochloride competitively binds to the ATP-binding pocket of the FGFR4 kinase domain. This interaction is predicted to stabilize an inactive conformation of the enzyme, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. The selectivity for FGFR4 over other FGFR family members (FGFR1-3) is a critical aspect of this hypothesis, as off-target inhibition of these related kinases can lead to significant toxicities.[14]

The proposed signaling pathway and the point of inhibition are illustrated in the following diagram:

Caption: Proposed inhibition of the FGFR4 signaling pathway.

Experimental Validation: A Phased Approach

A multi-tiered experimental approach is essential to rigorously validate the hypothesized mechanism of action. This plan is designed to be a self-validating system, where the results of each phase inform and refine the subsequent experiments.

Phase 1: Biochemical Assays to Confirm Direct Target Engagement and Potency

The initial step is to determine if 4,6-Dimethylpyrimidin-2-ol hydrochloride directly interacts with and inhibits the enzymatic activity of FGFR4.

3.1.1. In Vitro Kinase Inhibition Assay

-

Objective: To quantify the inhibitory potency (IC50) of the compound against FGFR4 and assess its selectivity against other FGFR family members.

-

Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method.[15] This assay measures the amount of ADP produced during the kinase reaction, with a decrease in ADP corresponding to an increase in inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay [15][16]

-

Reagent Preparation:

-

Prepare a serial dilution of 4,6-Dimethylpyrimidin-2-ol hydrochloride in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

-

Reconstitute recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes and the corresponding substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.

-

Prepare ATP solution at a concentration close to the Km for each kinase.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the compound dilution or vehicle control.

-

Add 5 µL of the kinase/substrate mix to each well.

-

Initiate the reaction by adding 5 µL of the ATP solution.

-

Incubate the plate at 30°C for 1 hour.

-

-

Signal Detection:

-

Add 15 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation: Kinase Inhibition Profile

| Kinase | IC50 (nM) of 4,6-Dimethylpyrimidin-2-ol hydrochloride |

| FGFR1 | |

| FGFR2 | |

| FGFR3 | |

| FGFR4 |

Phase 2: Cell-Based Assays to Evaluate Cellular Potency and Pathway Modulation

Once direct inhibition is confirmed, the next step is to assess the compound's activity in a cellular context.

3.2.1. FGFR4 Reporter Assay

-

Objective: To measure the functional inhibition of FGFR4 signaling in living cells.

-

Methodology: Utilize a commercially available cell line engineered to express a luciferase reporter gene under the control of a signaling pathway downstream of FGFR4.[17][18]

Experimental Protocol: FGFR4 Luciferase Reporter Assay [17][18]

-

Cell Culture and Plating:

-

Culture the FGFR4 reporter cell line according to the manufacturer's instructions.

-

Plate the cells in a 96-well plate and incubate overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of 4,6-Dimethylpyrimidin-2-ol hydrochloride for 1 hour.

-

-

FGFR4 Activation:

-

Stimulate the cells with a known FGFR4 agonist (e.g., FGF19) at its EC50 concentration.

-

Incubate for 6-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Determine the IC50 value as described for the biochemical assay.

-

3.2.2. Western Blot Analysis of Downstream Signaling

-

Objective: To directly visualize the inhibition of FGFR4-mediated signaling events.

-

Methodology: Measure the phosphorylation status of key downstream proteins (FGFR4, FRS2, ERK, AKT) in response to compound treatment.[13]

Experimental Protocol: Western Blotting

-

Cell Treatment:

-

Culture an HCC cell line with known FGF19-FGFR4 pathway activation (e.g., Hep3B).[4]

-

Treat the cells with varying concentrations of the compound for 2-4 hours.

-

Stimulate with FGF19 for 15-30 minutes.

-

-

Protein Extraction and Quantification:

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-FGFR4, FGFR4, p-FRS2, FRS2, p-ERK, ERK, p-AKT, and AKT.

-

Use a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

3.2.3. Cell Proliferation Assay

-

Objective: To assess the anti-proliferative effect of the compound on cancer cells dependent on FGFR4 signaling.

-

Methodology: A colorimetric assay, such as the WST-1 assay, can be used to measure cell viability.[19]

Experimental Protocol: WST-1 Proliferation Assay [19]

-

Cell Plating:

-

Seed HCC cells (e.g., Hep3B) in a 96-well plate.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the compound and incubate for 72 hours.

-

-

WST-1 Assay:

-

Add WST-1 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

Phase 3: In Vivo Preclinical Models to Demonstrate Anti-Tumor Efficacy

The final phase of validation involves testing the compound's efficacy in a relevant animal model.

3.3.1. Hepatocellular Carcinoma Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor activity of 4,6-Dimethylpyrimidin-2-ol hydrochloride.

-

Methodology: Utilize a mouse xenograft model with an HCC cell line that is dependent on FGFR4 signaling.[3][11][20]

Experimental Protocol: HCC Xenograft Study [3][11]

-

Tumor Implantation:

-

Implant Hep3B cells subcutaneously into immunocompromised mice.

-

-

Tumor Growth and Randomization:

-

Allow the tumors to reach a predetermined size (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and treatment groups.

-

-

Compound Administration:

-

Administer 4,6-Dimethylpyrimidin-2-ol hydrochloride via an appropriate route (e.g., oral gavage) at various doses daily.

-

-

Efficacy Assessment:

-

Measure the tumor volume and body weight twice weekly.

-

At the end of the study, collect the tumors for pharmacodynamic analysis (e.g., western blotting for p-FGFR4).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group.

-

Experimental Workflow Diagram

Caption: A phased experimental workflow for mechanism of action validation.

Conclusion and Future Directions

This technical guide has outlined a robust scientific hypothesis for the mechanism of action of 4,6-Dimethylpyrimidin-2-ol hydrochloride as a selective FGFR4 inhibitor. The proposed phased experimental plan provides a clear and logical path to validate this hypothesis, from initial biochemical characterization to in vivo efficacy studies. Successful completion of these studies would not only elucidate the precise mechanism of this promising compound but also provide a strong rationale for its further development as a targeted therapy for FGFR4-driven cancers. Future work could involve lead optimization to enhance potency and selectivity, as well as exploration of its efficacy in other cancer types with FGFR4 dysregulation.

References

-

Bae, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 899-913. [Link]

-

Beard, L., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Cui, T., et al. (2020). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Cell and Developmental Biology, 8, 93. [Link]

-

French, D. M., et al. (2012). Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models. PLoS ONE, 7(5), e36713. [Link]

-

INDIGO Biosciences. Human FGFR4 Reporter Assay Kit. [Link]

-

Javaid, K., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 27(10), 826-853. [Link]

-

Kim, D., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1146-1151. [Link]

-

Li, X., et al. (2019). Fibroblast Growth Factor Receptor 4 (FGFR4) Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies. Cancers, 11(1), 78. [Link]

-

Makar, S., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12093-12108. [Link]

-

BPS Bioscience. FGFR4 Kinase Assay Kit. [Link]

-

Nichol, D., et al. (2019). Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. ACS Medicinal Chemistry Letters, 10(11), 1544-1550. [Link]

-

Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 438-456. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-

National Center for Biotechnology Information. Gene: FGFR4 fibroblast growth factor receptor 4. [Link]

-

ResearchGate. (2019). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of derivative(9) and crizotinib (10). [Link]

-

Wang, Y., et al. (2024). Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma. Journal of Biomolecular Structure and Dynamics, 1-12. [Link]

-

Cancer Genetics Web. FGFR4. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Zahra, M. H., et al. (2021). FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. Cells, 10(10), 2717. [Link]

-

Lee, J., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Bioorganic & Medicinal Chemistry Letters, 105, 129731. [Link]

-

Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1100-1114. [Link]

-

Nicholes, K., et al. (2002). A Mouse Model of Hepatocellular Carcinoma: Ectopic Expression of Fibroblast Growth Factor 19 in Skeletal Muscle of Transgenic Mice. The American Journal of Pathology, 160(6), 2295-2307. [Link]

-

Eotvos. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. [Link]

-

Zimonjic, D. B., et al. (2015). Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage, High-Grade Serous Ovarian Cancer. Clinical Cancer Research, 21(4), 859-870. [Link]

-

Kim, D., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1146-1151. [Link]

-

Zimonjic, D. B., et al. (2015). Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage, High-Grade Serous Ovarian Cancer. Clinical Cancer Research, 21(4), 859-870. [Link]

-

Nichol, D., et al. (2019). Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. ACS Medicinal Chemistry Letters, 10(11), 1544-1550. [Link]

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 9. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies [mdpi.com]

- 11. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models | PLOS One [journals.plos.org]

- 12. mdpi.com [mdpi.com]

- 13. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. caymanchem.com [caymanchem.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. A Mouse Model of Hepatocellular Carcinoma: Ectopic Expression of Fibroblast Growth Factor 19 in Skeletal Muscle of Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of 4,6-Dimethylpyrimidin-2-ol Hydrochloride

[1]

Executive Summary

4,6-Dimethylpyrimidin-2-ol hydrochloride (CAS: 34289-60-6) is a critical heterocyclic intermediate, primarily utilized in the synthesis of the coccidiostat Nicarbazin and various antiviral nucleoside analogs.[1] Its isolation efficiency relies heavily on a steep solubility gradient in acidified alcohols.[1]

This guide analyzes the compound's solubility behavior to validate a "reaction-crystallization" workflow. The data confirms that while the hydrochloride salt exhibits high aqueous solubility, it possesses a distinct "inverse" solubility profile in alcoholic solvents compared to its reagents, enabling high-purity isolation via cooling crystallization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 4,6-dimethyl-1H-pyrimidin-2-one hydrochloride |

| Common Name | 2-Hydroxy-4,6-dimethylpyrimidine HCl (HDP[1][2]·HCl) |

| CAS Number | 34289-60-6 (Salt); 108-79-2 (Free Base) |

| Molecular Formula | C₆H₈N₂O[1] · HCl |

| Molecular Weight | 160.60 g/mol |

| Melting Point | 260–270 °C (Decomposition) |

| Appearance | White to light yellow crystalline powder |

Solubility Profile & Solvent Selection Strategy

The solubility of HDP[3][2]·HCl is governed by the ionic nature of the hydrochloride salt versus the lipophilicity of the dimethyl-substituted pyrimidine ring.[1] The following data summarizes the solubility behavior observed during process optimization.

Qualitative Solubility Matrix

| Solvent | Temperature | Solubility Status | Process Implication |

| Water | 20 °C | Soluble | Ideal for converting the salt to the free base via neutralization.[1] |

| Ethanol (EtOH) | 80 °C (Reflux) | Soluble | Allows homogeneous reaction conditions for synthesis.[1] |

| Ethanol (EtOH) | 20 °C | Sparingly Soluble | Critical: Facilitates high-yield precipitation upon cooling (crystallization). |

| Isopropanol (IPA) | 65–80 °C | Soluble | Alternative reaction solvent; higher boiling point than EtOH. |

| Isopropanol (IPA) | 20 °C | Insoluble/Low | Excellent anti-solvent for recrystallization. |

| Methanol | 20 °C | Very Slightly Soluble | Not recommended for primary extraction; potential wash solvent. |

| DMSO | 20 °C | Soluble | Suitable for analytical preparation (NMR, HPLC) but difficult to remove in process. |

Thermodynamic Insight: The "Salting Out" Effect

In the synthesis of HDP·HCl, the presence of excess hydrogen chloride (HCl) in the alcoholic solvent significantly depresses the solubility of the salt form due to the common ion effect .

-

Mechanism: As the concentration of Cl⁻ ions increases in the ethanol/isopropanol matrix, the solubility equilibrium shifts toward the solid precipitate (

).[1] -

Result: This thermodynamic lever ensures that HDP·HCl crystallizes out of the reaction mixture while impurities (unreacted urea or acetylacetone) remain in solution.[1]

Experimental Protocols

Protocol A: Solubility-Driven Synthesis & Isolation

This protocol utilizes the temperature-dependent solubility in ethanol to isolate HDP[1]·HCl with >98% purity.

Reagents:

-

Acetylacetone (1.0 eq)[1]

Workflow:

-

Dissolution: Charge Urea and Acetylacetone into Ethanol at room temperature.

-

Reaction: Add concentrated HCl slowly. Heat the mixture to reflux (80 °C) .

-

Observation: The mixture becomes homogeneous as reagents dissolve.[1]

-

-

Crystallization: Stir at reflux for 2–3 hours.

-

Cooling: Cool the mixture gradually to 20–25 °C .

-

Filtration: Filter the solids under vacuum.

-

Washing: Wash the filter cake with cold Ethanol (0–5 °C) .

-

Reasoning: Minimizes redissolution of the product while removing mother liquor impurities.[1]

-

-

Drying: Dry at 60 °C to remove residual solvent.

Protocol B: Conversion to Free Base (Purification)

To obtain the free base (4,6-Dimethylpyrimidin-2-ol), the solubility inversion between water and the neutral molecule is exploited.[1]

-

Dissolution: Dissolve the isolated HDP·HCl in Water (approx. 3 mL per gram of salt).[1]

-

Neutralization: Slowly add 50% NaOH solution until pH 7–8.

-

Precipitation: The free base, being less polar and less water-soluble than the salt, will precipitate.[1]

-

Isolation: Filter the solid free base and wash with cold water.[1][2][4]

Process Visualization

The following diagram illustrates the solubility-driven logic flow for the synthesis and purification of HDP·HCl.

Figure 1: Solubility-driven isolation workflow for HDP[1]·HCl and its conversion to the free base.

References

-

Google Patents. (2012).[1] CN1024549C: Preparation method of 2-hydroxy-4,6-dimethylpyrimidine.[1][2][4] Retrieved from

-

Google Patents. (2008).[1] CN101279949A: Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.[2] Retrieved from

-

PubChem. (2025).[1] Compound Summary: 2-Hydroxy-4,6-dimethylpyrimidine.[1][3][2] Retrieved from [Link]

Sources

- 1. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN1042351A - 2-hydroxyl-4, the preparation method of 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 5. 4,6-Dimethyl-2-hydroxypyrimidine CAS#: 108-79-2 [m.chemicalbook.com]

- 6. "A Process For Preparing 4,6 Dihydroxypyrimidine" [quickcompany.in]

Technical Whitepaper: Biological Potential & Synthetic Utility of 4,6-Dimethylpyrimidin-2-ol Hydrochloride

[1]

Executive Summary

4,6-Dimethylpyrimidin-2-ol hydrochloride (CAS: 3297-20-9 / Free base: 108-79-2) is a critical heterocyclic scaffold in medicinal chemistry.[1] While often categorized as a raw intermediate, its structural architecture—specifically the 2-hydroxypyrimidine core —endows it with significant "latent" biological potential.[1] It serves as a privileged structure precursor , capable of generating diverse bioactive agents ranging from antimicrobial Schiff bases to antiviral acyclic nucleoside phosphonates.

This guide analyzes the compound's intrinsic chemical biology, its divergent therapeutic applications, and the experimental protocols required to unlock its pharmacological activity.

Chemical Biology & Pharmacophore Analysis[1]

Tautomeric Versatility

The biological activity of this scaffold is governed by its lactam-lactim tautomerism .[1] In physiological solution (pH 7.4), the equilibrium favors the oxo (lactam) form, 4,6-dimethylpyrimidin-2(1H)-one, over the hydroxy (lactim) form.[1]

-

Lactam Form (Keto): Acts as a hydrogen bond acceptor (via Carbonyl O) and donor (via N-H).[1] This mimics the binding face of natural nucleobases (e.g., Cytosine, Thymine), allowing it to intercalate into enzymes or receptors recognizing pyrimidine motifs.

-

Lactim Form (Enol): Predominates in non-polar solvents or when trapped by O-alkylation.[1] This form is essential for specific catalytic interactions requiring an aromatic hydroxyl group.

The "HCl" Advantage

The hydrochloride salt form provides enhanced aqueous solubility compared to the free base, facilitating bioavailability during initial in vitro screening and simplifying formulation in aqueous buffers for enzymatic assays.

Therapeutic Vectors & Biological Potential[2]

The "potential" of 4,6-Dimethylpyrimidin-2-ol is best understood through three primary therapeutic vectors where the core scaffold dictates activity.

Vector A: Antimicrobial & Antifungal Agents

The 4,6-dimethylpyrimidine core is a proven pharmacophore for disrupting microbial metabolism.[1]

-

Mechanism: Derivatives synthesized from this core (often via the 2-chloro intermediate) act as antimetabolites .[1] They competitively inhibit enzymes in the folate biosynthesis pathway or disrupt cell wall integrity.

-

Key Derivatives:

-

Schiff Bases: Condensation of the 2-hydrazino derivative (derived from the 2-ol) with aromatic aldehydes yields compounds with potent MIC values against S. aureus and C. albicans.[1]

-

Metal Complexes: The N3 nitrogen and O2 oxygen can chelate transition metals (Cu, Zn), creating complexes that generate Reactive Oxygen Species (ROS) within bacterial cells.[1]

-

Vector B: Antiviral Therapeutics[1][3]

-

Acyclic Nucleoside Phosphonates: The 2-hydroxy-4,6-dimethylpyrimidine scaffold serves as a base mimic.[1] When O-alkylated with phosphonomethoxy side chains, these derivatives mimic the transition state of viral DNA/RNA polymerase substrates.[1]

-

Target: Inhibition of Reverse Transcriptase (RT) or viral DNA polymerases.[1] The steric bulk of the 4,6-dimethyl groups often dictates selectivity, preventing the molecule from affecting human polymerases while retaining affinity for viral enzymes.

Vector C: Agrochemical (Plant Growth Regulation)[1]

-

Auxin Mimicry: Research indicates that pyrimidine-2-ol and pyrimidine-2-thiol derivatives can exhibit auxin-like activity, stimulating root elongation and biomass accumulation in crops.[1]

-

Fungicidal Action: The scaffold is a precursor to Pyrimethanil class fungicides, which inhibit the secretion of fungal enzymes required for infection (e.g., laccase, protease).

Mechanistic Visualization

The following diagram illustrates the tautomeric equilibrium and the divergent synthetic pathways that activate the biological potential of the scaffold.

Caption: Tautomeric equilibrium of the core scaffold and its divergence into three major bioactive classes via specific chemical activation pathways.

Experimental Protocols

Protocol 1: Scaffold Activation (Synthesis of 2-Chloro-4,6-dimethylpyrimidine)

Rationale: The 2-ol group is a poor leaving group.[1] Converting it to 2-chloro is the standard "activation" step to attach biological targeting moieties.[1]

-

Reagents: 4,6-Dimethylpyrimidin-2-ol HCl (1.0 eq), Phosphorus Oxychloride (

, 5.0 eq), -

Setup: Dry round-bottom flask equipped with a reflux condenser and

guard tube. -

Procedure:

-

Mix the pyrimidine salt with

under inert atmosphere ( -

Add dimethylaniline dropwise.[1]

-

Reflux at 100°C for 4–6 hours until HCl gas evolution ceases.

-

Quenching: Pour the cooled reaction mixture onto crushed ice (Exothermic! Use caution).

-

Extraction: Neutralize with

to pH 7-8 and extract with Dichloromethane (DCM).[1] -

Validation: TLC (Hexane:EtOAc 8:2) should show a new spot with higher

than the starting material.

-

Protocol 2: In Vitro Antimicrobial Susceptibility Assay (MIC)

Rationale: To quantify the biological activity of derivatives synthesized from the core.

-

Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).[1]

-

Media: Mueller-Hinton Broth (MHB).[1]

-

Compound Prep: Dissolve derivative in DMSO (stock 10 mg/mL). Dilute with MHB to range 0.5 – 512

.[1] -

Workflow:

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Safety & Toxicology Profile

-

GHS Classification:

-

Handling: The HCl salt is hygroscopic and acidic. Handle in a fume hood to avoid inhalation of dust.

-

Toxicity: While the core is relatively low-toxicity (LD50 oral rat > 1500 mg/kg est.), derivatives (especially chlorinated ones) can be highly toxic and skin-sensitizing.[1]

References

-

PubChem. (n.d.).[1] 4,6-Dimethyl-2-hydroxypyrimidine hydrochloride | C6H9ClN2O.[1] National Center for Biotechnology Information.[1] Retrieved February 8, 2026, from [Link]

-

Yengoyan, A. P., et al. (2020).[5] Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry. Retrieved February 8, 2026, from [Link]

-

Holý, A., et al. (2002). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of Medicinal Chemistry. Retrieved February 8, 2026, from [Link]

-

Baluja, S., et al. (2012).[5] Antimicrobial activity of some pyrimidine derivatives in DMF and DMSO. International Research Journal of Pharmacy. Retrieved February 8, 2026, from [Link]

Sources

- 1. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lgcstandards.com [lgcstandards.com]

- 3. fishersci.com [fishersci.com]

- 4. 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride | C6H9ClN2O | CID 12343166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Monograph: 4,6-Dimethylpyrimidin-2-ol Hydrochloride

Core Identity & Synthetic Utility in Pharmaceutical Engineering

Executive Summary

4,6-Dimethylpyrimidin-2-ol hydrochloride (CAS: 34289-60-6) serves as a critical heterocyclic scaffold in the synthesis of sulfonamide antibiotics and agrochemicals.[1] While often simplified as a mere intermediate, its structural duality—existing in a dynamic keto-enol equilibrium—dictates its reactivity profile.[1] This guide analyzes the compound's chemical architecture, industrial synthesis via the urea-acetylacetone condensation, and its pivotal role as the precursor to 2-chloro-4,6-dimethylpyrimidine, the "activated" electrophile required for sulfamethazine production.[2]

Chemical Architecture & Tautomerism

Understanding the tautomeric nature of this pyrimidine derivative is non-negotiable for optimizing reaction conditions.[1]

Structural Dynamics

In the solid state and polar solvents, the neutral compound favors the lactam (2-oxo) tautomer, formally named 4,6-dimethylpyrimidin-2(1H)-one. However, the hydrochloride salt stabilizes the structure through protonation, typically at the N1 or N3 position, enhancing solubility in aqueous media and susceptibility to nucleophilic displacement in downstream processing.

| Property | Data |

| IUPAC Name | 4,6-Dimethylpyrimidin-2-ol hydrochloride |

| CAS (Salt) | 34289-60-6 |

| CAS (Free Base) | 108-79-2 |

| Molecular Weight | 160.60 g/mol |

| Melting Point | ~281 °C (dec.)[1][3][4][5] |

| Solubility | High in Water, MeOH; Low in non-polar organics |

| Acidity (pKa) | ~4.8 (Conjugate acid of free base) |

Tautomeric Equilibrium Diagram

The following diagram illustrates the shift between the hydroxy (enol) and oxo (keto) forms, and the salt formation.

Figure 1: Tautomeric equilibrium favoring the keto form, trapped as the salt upon acidification.

Synthesis Engineering

The industrial standard for synthesizing 4,6-dimethylpyrimidin-2-ol is the Biginelli-type condensation (or related cyclocondensation) between urea and acetylacetone (pentane-2,4-dione).[1]

Mechanism of Action

The reaction proceeds via an acid-catalyzed nucleophilic attack of urea nitrogens on the carbonyl carbons of acetylacetone.

-

Condensation: Urea attacks one ketone group, eliminating water to form an enamine intermediate.[1]

-

Cyclization: The second urea nitrogen attacks the remaining ketone.[1]

-

Dehydration/Aromatization: Loss of a second water molecule drives the formation of the aromatic pyrimidine ring.

Synthetic Pathway Diagram

Figure 2: Cyclocondensation pathway from commodity precursors to the hydrochloride salt.[2][6][7]

Experimental Protocols

Safety Warning: Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water.[1] All operations must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of 4,6-Dimethylpyrimidin-2-ol Hydrochloride

This protocol utilizes a solvent-free or ethanol-based condensation, optimized for yield and purity.[1]

Reagents:

-

Urea (60.0 g, 1.0 mol)

-

Acetylacetone (100.0 g, 1.0 mol)

-

Ethanol (Absolute, 200 mL)

-

Concentrated HCl (12 M, 100 mL)

Step-by-Step Methodology:

-

Solution Preparation: Dissolve urea in ethanol in a 500 mL round-bottom flask equipped with a reflux condenser.

-

Addition: Add acetylacetone dropwise over 20 minutes while stirring. The reaction is slightly exothermic.[1]

-

Catalysis: Add 5 mL of Conc. HCl to catalyze the initial condensation.[1][5]

-

Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours. The solution will darken slightly.

-

Salt Formation: Cool the mixture to 0 °C in an ice bath. Slowly add the remaining concentrated HCl (95 mL). A white to off-white precipitate will form.[1]

-

Isolation: Filter the crystalline solid under vacuum.

-

Purification: Wash the filter cake with cold acetone (2 x 50 mL) to remove unreacted acetylacetone. Recrystallize from ethanol/water if necessary.[1]

-

Drying: Dry in a vacuum oven at 60 °C for 4 hours.

Protocol B: Chlorination to 2-Chloro-4,6-dimethylpyrimidine

This downstream reaction converts the "ol" (nucleophile) into a "chloro" (electrophile), essential for sulfonamide synthesis.[1]

Reagents:

-

4,6-Dimethylpyrimidin-2-ol HCl (16.0 g, 0.1 mol)[1]

-

Phosphorus Oxychloride (POCl3) (40 mL, excess)

-

N,N-Diethylaniline (Catalytic amount, optional)

Methodology:

-

Suspension: Place the dry HCl salt in a dry round-bottom flask.

-

Reagent Addition: Carefully add POCl3. The HCl salt may evolve gas (HCl) upon contact; ensure proper venting.[1]

-

Reflux: Heat to reflux (105 °C). The solid will gradually dissolve as the reaction proceeds, converting the C-OH (or C=O) bond to C-Cl.

-

Monitoring: Reflux for 3–4 hours until gas evolution ceases and the solution is clear.

-

Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (approx. 200 g) with vigorous stirring to hydrolyze excess POCl3. Maintain temperature < 20 °C.

-

Extraction: Neutralize with aqueous NaOH to pH 7–8, then extract with dichloromethane (DCM).

-

Isolation: Dry the organic layer (MgSO4) and evaporate to yield the 2-chloro derivative.[1]

Downstream Application: Sulfamethazine Synthesis

The primary industrial utility of 4,6-dimethylpyrimidin-2-ol is its conversion to Sulfamethazine (Sulfadimidine).[1] This involves a nucleophilic aromatic substitution (SnAr) where the sulfonamide nitrogen displaces the chlorine atom.

Reaction Scheme

-

Activation: 4,6-Dimethylpyrimidin-2-ol

2-Chloro-4,6-dimethylpyrimidine (via POCl3).[1] -

Coupling: 2-Chloro-4,6-dimethylpyrimidine + Sulfanilamide (Na salt)

Sulfamethazine.[1]

Figure 3: The "Activation-Coupling" workflow for API synthesis.

References

-

PubChem. 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride (Compound).[1] National Library of Medicine.[1] Link

-

NIST Chemistry WebBook. 4,6-Dimethyl-2-pyrimidone.[1] National Institute of Standards and Technology.[1][8] Link[1]

-

Sprague, J. M., & Kissinger, L. W. (1953).[1] Synthesis of 2-amino-4,6-dimethylpyrimidine.[1][5] US Patent 2,660,579.[1] Link

-

Yengoyan, A. P., et al. (2020).[1][5] Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives. Letters in Organic Chemistry.[1][5] Link

-

Chem-Impex. 4,6-Dimethyl-2-hydroxypyrimidine hydrochloride Product Data.Link[1]

Sources

- 1. 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride | C6H9ClN2O | CID 12343166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 3. Cyanomethine - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4,6-Dimethyl-2-pyrimidone [webbook.nist.gov]

From Bench to Bedside: A Technical History of Pyrimidine-Based Compounds in Drug Discovery

Abstract

The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, is a scaffold of immense significance, forming the chemical bedrock for the building blocks of life and a plethora of therapeutic agents. This in-depth guide charts the historical and scientific journey of pyrimidine-based compounds, from their initial discovery as chemical curiosities to their central role in molecular biology and their evolution into cornerstone drugs for treating cancer, viral infections, and other diseases. We will explore the foundational chemical syntheses, the elucidation of their biological functions as nucleobases, and the causal chain of discoveries that led to the rational design of transformative medicines. This paper is intended for researchers, scientists, and drug development professionals, providing not only a historical narrative but also field-proven insights into the experimental logic and key methodologies that have defined this vital area of medicinal chemistry.

Chapter 1: The Foundational Chemistry of the Pyrimidine Core

The story of pyrimidines does not begin with the parent molecule itself, but with its derivatives. Long before the unsubstituted pyrimidine ring was isolated, chemists were working with its more complex forms. The earliest significant breakthrough came in 1864, when Adolf von Baeyer synthesized barbituric acid by combining urea (an animal waste product) and malonic acid (derived from apples).[1] This molecule, while not pharmacologically active itself, became the parent compound for the entire class of barbiturate drugs, which would later revolutionize the treatment of anxiety and sleep disorders.[2][3]

The systematic study of this class of compounds began in earnest in the 1880s. In 1884, Albrecht Pinner synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines, and a year later, he proposed the name "pyrimidin" for the core heterocyclic structure.[4] However, the isolation of the parent compound, pyrimidine (C₄H₄N₂), remained elusive until 1900, when Siegmund Gabriel and James Colman achieved its synthesis by converting barbituric acid to 2,4,6-trichloropyrimidine and subsequently reducing it with zinc dust.[4] This seminal work provided chemists with the fundamental scaffold, opening the door to a more systematic exploration of its chemistry.

| Key Milestone | Researcher(s) | Year | Significance |

| Synthesis of Barbituric Acid | Adolf von Baeyer | 1864 | Created the parent compound for barbiturate drugs from urea and malonic acid.[1] |

| Improved Barbituric Acid Synthesis | Édouard Grimaux | 1879 | Developed a more practical synthesis using phosphorus oxychloride.[1][4] |

| Naming of "Pyrimidin" | Albrecht Pinner | 1885 | Coined the name for the heterocyclic ring system while studying its derivatives.[4] |

| First Synthesis of Pyrimidine | Gabriel & Colman | 1900 | Isolated the unsubstituted parent pyrimidine ring for the first time.[4] |

graph "Pyrimidine_Core_and_Early_Derivatives" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];// Nodes Pyrimidine [label="Pyrimidine\n(Gabriel & Colman, 1900)", fillcolor="#F1F3F4"]; BarbituricAcid [label="Barbituric Acid\n(von Baeyer, 1864)", fillcolor="#FBBC05"]; Urea [label="Urea", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MalonicAcid [label="Malonic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Urea -- BarbituricAcid [label="+"]; MalonicAcid -- BarbituricAcid; BarbituricAcid -- Pyrimidine [label="Conversion &\nReduction", dir=forward]; }

Caption: Foundational discoveries in pyrimidine chemistry.

Chapter 2: Pyrimidines in Nature: The Discovery of the Nucleobases

While chemists were elucidating the structure of synthetic pyrimidines, a parallel revolution was occurring in biology. In 1869, the Swiss physician Friedrich Miescher isolated a novel, phosphorus-rich substance from the nuclei of white blood cells, which he termed "nuclein".[5] This was the first discovery of what we now know as nucleic acids.

The chemical components of nuclein remained a mystery until the pioneering work of Albrecht Kossel in the late 19th century. By carefully hydrolyzing nucleic acids, Kossel and his colleagues identified their constituent nitrogenous bases. In 1894, working with Albert Neumann, Kossel discovered and named cytosine after it was isolated from calf thymus tissues.[6] Their work also led to the identification of thymine , another key pyrimidine found in the thymus gland.[7]

The final piece of the natural pyrimidine puzzle, uracil , was named in 1885 by Robert Behrend, who was studying derivatives of uric acid.[8] However, it was not until 1900 that Alberto Ascoli successfully isolated it from the hydrolysis of yeast nuclein.[8] These discoveries were monumental, establishing that pyrimidines were not just synthetic curiosities but fundamental components of all living cells.[9][10] It would take several more decades of research, culminating in the work of Watson and Crick in 1953, to fully understand how these pyrimidine bases (C and T in DNA; C and U in RNA) pair with purines to encode the genetic information of life.[5][11]

Caption: The naturally occurring pyrimidine nucleobases.

Chapter 3: The Therapeutic Revolution: Pyrimidine-Based Drugs

The understanding that pyrimidines were essential for cell replication and function provided a critical insight for drug developers: by creating molecules that mimic or interfere with natural pyrimidines, one could selectively target rapidly dividing cells, such as cancer cells or viruses. This concept of the "antimetabolite" drove the development of some of the most important drugs of the 20th century.

The Anticancer Agents: 5-Fluorouracil and Gemcitabine

The modern era of pyrimidine-based cancer therapy began with the rational design of 5-Fluorouracil (5-FU) by Charles Heidelberger in the 1950s. The central hypothesis was that cancer cells, due to their rapid proliferation, consume the nucleobase uracil at a higher rate than normal cells.[12] Heidelberger designed 5-FU as a structural analog of uracil, with a highly electronegative fluorine atom replacing a hydrogen at the C5 position. The rationale was that this "fraudulent" pyrimidine would be taken up by cancer cells and disrupt nucleic acid synthesis. Patented in 1956 and entering medical use in 1962, 5-FU became a cornerstone of chemotherapy.[13] For decades, it was believed its primary mechanism was the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. However, recent research has revealed a crucial second mechanism: the incorporation of 5-FU into RNA, which interferes with ribosomal RNA processing and triggers cell death.[12][14]

Decades later, another powerful pyrimidine analog emerged from an unexpected direction. In the early 1980s, researchers at Eli Lilly and Company synthesized Gemcitabine as a potential antiviral agent.[15] During preclinical testing, however, it showed potent activity against leukemia cells.[15] Gemcitabine is an analog of deoxycytidine, and its mechanism is multifaceted. After being phosphorylated within the cell, it inhibits ribonucleotide reductase, starving the cell of DNA building blocks, and is also incorporated into DNA, where it halts replication and induces apoptosis (programmed cell death).[16][17] After successful clinical trials, it was approved in the mid-1990s and remains a first-line treatment for cancers such as pancreatic, lung, and breast cancer.[15][18]

The Antiviral Breakthrough: Zidovudine (AZT)

The story of Zidovudine (AZT) is a landmark case of drug repurposing. The compound was first synthesized in 1964 by Jerome Horwitz as a potential anticancer drug but was shelved after showing no efficacy in mouse models.[19][20] Twenty years later, at the height of the AIDS crisis, scientists at Burroughs Wellcome were desperately screening compounds for activity against the newly discovered human immunodeficiency virus (HIV).[21] Knowing that HIV was a retrovirus that relied on an enzyme called reverse transcriptase to convert its RNA genome into DNA, they tested AZT. The results were profound. AZT was a potent inhibitor of this viral enzyme.[22] As a thymidine analog, it is readily phosphorylated in the body and incorporated by reverse transcriptase into the growing viral DNA chain. However, the azido group at the 3' position of the sugar ring prevents the formation of the next phosphodiester bond, terminating DNA chain elongation.[22] After fast-tracked clinical trials, AZT was approved in 1987, becoming the first-ever antiretroviral medication and transforming a fatal diagnosis into a manageable chronic condition for many.[19][23]

| Drug | Class | Year of Approval | Mechanism of Action | Key Innovator(s) |

| 5-Fluorouracil (5-FU) | Anticancer | 1962 | Inhibits thymidylate synthase; disrupts RNA synthesis.[12] | Charles Heidelberger |

| Zidovudine (AZT) | Antiviral (HIV) | 1987 | Chain terminator for viral reverse transcriptase.[22] | Jerome Horwitz (synthesis); Burroughs Wellcome (application) |

| Gemcitabine | Anticancer | 1995 | Inhibits DNA synthesis and ribonucleotide reductase.[16] | Larry Hertel (Eli Lilly) |